molecular formula C26H31BrClN3O4 B12034803 4-Bromo-2-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 767289-47-4

4-Bromo-2-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12034803
CAS No.: 767289-47-4
M. Wt: 564.9 g/mol
InChI Key: JPWAFIMUCNQNFK-OCSSWDANSA-N
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Description

    4-Bromo-2-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a synthetic organic compound with the molecular formula C26H31BrClN3O4. It belongs to the class of hydrazones and contains both aromatic and aliphatic moieties.

    Structure: The compound consists of a phenyl ring substituted with bromine and a carbohydrazide group. The acetyl group and decanoylamino side chain enhance its lipophilicity.

    Purpose: Researchers study this compound due to its potential biological activities and applications.

  • Preparation Methods

      Synthetic Routes: The synthesis of 4-Bromo-2-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves condensation reactions. One approach is to react 2-chlorobenzoic acid with 4-bromoaniline to form an amide intermediate. Subsequent acylation with decanoyl chloride and hydrazinolysis yield the target compound.

      Reaction Conditions: Specific conditions vary, but typical solvents include dichloromethane or dimethylformamide. Reagents include hydrazine hydrate, acyl chlorides, and base (e.g., triethylamine).

      Industrial Production: While not widely produced industrially, small-scale synthesis occurs in research laboratories.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents: Hydrazine, acyl chlorides, and strong bases.

      Major Products: Hydrolysis yields the corresponding carboxylic acid and hydrazide.

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

      Medicine: Research into its pharmacological effects.

      Industry: Limited applications due to its specialized nature.

  • Mechanism of Action

      Targets: The compound may interact with enzymes, receptors, or cellular components.

      Pathways: Further studies are needed to elucidate specific pathways.

  • Comparison with Similar Compounds

    Remember that this compound is part of a collection of rare and unique chemicals, and analytical data may be limited

    Properties

    CAS No.

    767289-47-4

    Molecular Formula

    C26H31BrClN3O4

    Molecular Weight

    564.9 g/mol

    IUPAC Name

    [4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

    InChI

    InChI=1S/C26H31BrClN3O4/c1-2-3-4-5-6-7-8-13-24(32)29-18-25(33)31-30-17-19-16-20(27)14-15-23(19)35-26(34)21-11-9-10-12-22(21)28/h9-12,14-17H,2-8,13,18H2,1H3,(H,29,32)(H,31,33)/b30-17+

    InChI Key

    JPWAFIMUCNQNFK-OCSSWDANSA-N

    Isomeric SMILES

    CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl

    Canonical SMILES

    CCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl

    Origin of Product

    United States

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